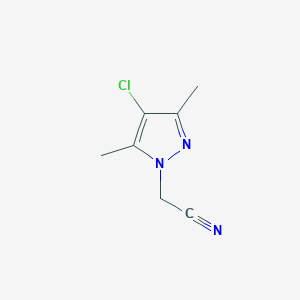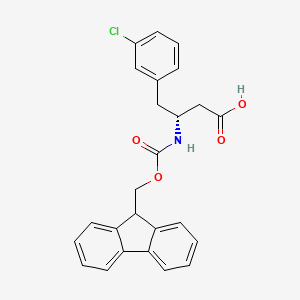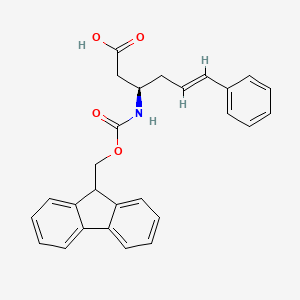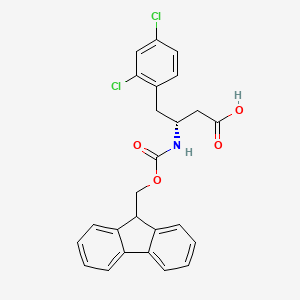
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile" is a derivative of the pyrazole class, which is known for its diverse range of biological activities. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The specific compound is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its potential properties and applications.
Synthesis Analysis
In the first paper, the synthesis of a related compound, 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, is described. This compound is prepared by reacting malononitrile dimer with hydrazine, which then reacts with chloroacetyl chloride to form 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. This reaction proceeds smoothly and yields the product in good yield . This synthesis route suggests that similar methods could potentially be applied to synthesize the compound of interest by modifying the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically elucidated using chemical and spectroscopic data, as mentioned in the second paper . Although the specific structure of "(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile" is not provided, it can be inferred that it would contain a pyrazole ring substituted with chloro and dimethyl groups, as well as an acetonitrile group. The presence of these substituents would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of "(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile", but they do provide insights into the reactivity of structurally similar pyrazole derivatives. For instance, the compound synthesized in the first paper is reactive towards 3-cyanopyridine-2-thiolates, leading to the formation of hybrid molecules . This suggests that the compound of interest may also participate in reactions with various nucleophiles or electrophiles, potentially leading to a wide array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are largely determined by their molecular structure. The presence of electron-withdrawing groups such as chloro and cyano groups would affect the compound's polarity, solubility, and stability. The steric effects of the dimethyl groups could influence the compound's crystallinity and melting point. While the exact properties of "(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile" are not detailed in the provided papers, similar compounds synthesized in the second paper were characterized using chemical and spectroscopic techniques to determine their structure , which is a common approach to deducing physical and chemical properties.
Scientific Research Applications
- Synthesis of Zolazepam
- Scientific Field : Organic Chemistry
- Application Summary : The compound (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV), which is structurally similar to (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile, is used as a key intermediate in the synthesis of zolazepam . Zolazepam is a drug that is often used as a tranquilizer for wild animals .
- Methods of Application : The synthesis of compound IV involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride (II) . The synthesis of zolazepam involves the methyl amination of IV, acylation of the produced amino ketone by bromoacetyl bromide, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative and cyclization to the diazepinones .
- Results or Outcomes : The synthesis of compound IV has been reported with a yield of 82% .
Safety And Hazards
The safety information for 4-Chloro-3,5-dimethyl-1H-pyrazole indicates that it has the GHS06 pictogram with the signal word “Danger”. The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled). Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOYPLHXOYMVOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC#N)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239701 |
Source


|
| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile | |
CAS RN |
1004643-52-0 |
Source


|
| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














